2-(Pyridin-3-yl)-1H-benzo[d]imidazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(Pyridin-3-yl)-1H-benzo[d]imidazole involves the N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, leading to a variety of compounds characterized by IR, NMR, and UV-vis spectroscopy, alongside single-crystal X-ray diffraction techniques. These methodologies allow for the detailed structural elucidation of these compounds, showcasing their complex architecture and the efficiency of their synthetic routes (Özdemir, Dayan, & Demirmen, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this family is often determined using advanced quantum chemical calculations, such as density functional theory (DFT). These theoretical approaches, combined with experimental techniques like X-ray crystallography, provide comprehensive insights into the molecular geometry, electronic structure, and spectroscopic properties of the compounds. This dual approach ensures a thorough understanding of their molecular architecture and how it influences their reactivity and physical properties (Özdemir et al., 2016).
Chemical Reactions and Properties
2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives are pivotal in facilitating various chemical reactions, including the formation of C-N, C-O, and C-S bonds. These reactions are often carried out under metal-free conditions, showcasing the compound's versatility and utility in organic synthesis. The ability to form such a wide array of bonds underlines the compound's significance in the development of new chemical methodologies and its potential in synthetic chemistry (Cao et al., 2014).
Physical Properties Analysis
The physical properties of 2-(Pyridin-3-yl)-1H-benzo[d]imidazole and its derivatives, including solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. These properties are crucial for their application in material science and pharmaceuticals, where solubility and stability play key roles. Experimental and theoretical studies provide valuable data on these aspects, facilitating their practical applications (Özdemir et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, acidity, and basicity, are shaped by their unique molecular structure. The presence of both pyridine and benzimidazole moieties contributes to their complex chemical behavior, making them suitable for a wide range of chemical transformations. This versatility is essential for their use in catalysis, synthetic organic chemistry, and the development of new materials and chemical sensors (Cao et al., 2014).
Scientific Research Applications
Antimicrobial Applications : Mallemula et al. (2015) synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, examining their in-vitro antimicrobial activity against several bacteria and the fungus Candida albicans. These compounds showed promise as antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).
Cancer Research : Velaparthi et al. (2007) explored 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of the insulin-like growth factor receptor-1 (IGF-1R), which is significant in cancer research. They aimed to improve selectivity and reduce side effects associated with cytochrome P450 inhibition (Velaparthi et al., 2007).
Chemical Synthesis and Characterization : Il’icheva et al. (2017) focused on the synthesis and structural characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, leading to the creation of new bis(diimine) ligands. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Il’icheva et al., 2017).
Spectroscopic Analysis : Özdemir et al. (2016) synthesized and characterized 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, conducting a detailed spectroscopic analysis using FT-IR, NMR, and UV methods. This work enhances understanding of the molecular structure and properties of these compounds (Özdemir, Dayan, & Demirmen, 2016).
Chemosensors for Amino Acids : Xiang et al. (2013) developed a 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based conjugated polymer as a selective chemosensor for Cu2+ and Ni2+ ions. This compound displayed notable fluorescence "turn on" properties with high selectivity towards specific amino acids, highlighting its potential in biosensing applications (Xiang et al., 2013).
Pharmaceutical Development : Pessoa-Mahana et al. (2010) synthesized a series of 1-(2-(4-arylpiperazin-1-yl)alkyl)-2-(pyridin-3-yl)-1H-benzimidazole derivatives related to the anti-HIV-1 drug Delavirdine. These compounds are part of the bis(heteroaryl)piperazines family, known for HIV-1 reverse transcriptase inhibition (Pessoa-Mahana et al., 2010).
Future Directions
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles . Therefore, there is significant interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUOQESVDURNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289655 | |
Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1H-benzo[d]imidazole | |
CAS RN |
1137-67-3 | |
Record name | 1137-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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